3-(4-Ethyl-benzenesulfonyl)-propionic acid

Description

Contextualization of the Sulfonyl-Propionic Acid Moiety in Organic Chemistry

The sulfonyl-propionic acid moiety is a key structural feature in a variety of organic compounds. The sulfonyl group (R-S(=O)₂-R'), known for its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor, significantly influences the electronic environment of the molecule. researchgate.net This functional group is relatively stable and can enhance the metabolic stability of a compound. researchgate.net

The propionic acid component (-CH₂CH₂COOH) provides a carboxylic acid functional group, which is crucial for various chemical reactions and biological interactions. Aryl propionic acid derivatives, a broader class that includes the target compound, are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgresearchgate.nethumanjournals.com The carboxyl group is often essential for these pharmacological activities. ijpsr.com

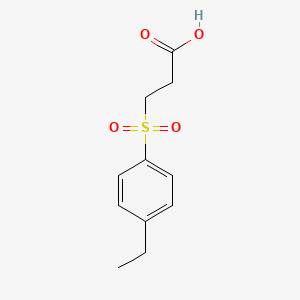

The general structure of a sulfonyl-propionic acid derivative can be represented as:

| General Structure |

|---|

A general representation of the sulfonyl group attached to a propionic acid chain. |

Significance of 3-(4-Ethyl-benzenesulfonyl)-propionic Acid within Related Chemical Scaffolds

While extensive research specifically on this compound is not widely available in public literature, its significance can be inferred from the properties of its constituent parts and related chemical structures. The presence of the 4-ethylphenyl group attached to the sulfonyl moiety is expected to influence its lipophilicity and steric profile, which can, in turn, affect its biological activity and physical properties.

Aryl sulfonyl propionic acid compounds are considered valuable starting materials for the synthesis of bioactive molecules and other important materials. google.com The specific arrangement of the ethyl group at the para position of the benzene (B151609) ring in this compound can lead to specific interactions with biological targets.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| CAS Number | 200643-81-8 |

This data is based on available chemical database information.

Overview of Research Trajectories for Sulfonyl-Propionic Acid Compounds

Research into sulfonyl-propionic acid compounds and their derivatives is an active area of investigation. A primary focus of this research is in the field of drug discovery and medicinal chemistry. nih.gov The sulfonyl and sulfonamide-containing compounds are key motifs in a wide array of therapeutic agents due to their diverse pharmacological activities. nih.gov

Current research trajectories for this class of compounds include:

Development of Novel Anti-inflammatory and Analgesic Agents: Building upon the known activities of aryl propionic acid derivatives, researchers are exploring modifications to the sulfonyl-propionic acid scaffold to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. nih.gov

Anticancer Drug Development: The potential of aryl sulfonyl propionic acid compounds to inhibit specific proteins involved in cancer cell survival is an emerging area of interest. google.com

Synthesis of Novel Bioactive Molecules: The sulfonyl-propionic acid framework serves as a versatile building block for the synthesis of more complex molecules with a wide range of potential biological activities. google.com

Exploration of Antimicrobial Properties: The antibacterial potential of aryl propionic acid derivatives continues to be an area of active research. orientjchem.orgnih.gov

The synthesis of 3-(benzenesulfonyl)propionic acid, a closely related compound, has been achieved through methods such as the reaction of benzenesulfonyl hydrazide with acrylic acid or the reaction of the sodium salt of benzenesulfinic acid with maleic anhydride (B1165640) followed by decarboxylation. google.comchemicalbook.com These synthetic strategies could potentially be adapted for the synthesis of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-9-3-5-10(6-4-9)16(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZXSTPHBIIUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Ethyl Benzenesulfonyl Propionic Acid and Its Analogs

General Synthetic Strategies for Sulfonyl-Propionic Acid Systems

The construction of sulfonyl-propionic acid frameworks can be achieved through various synthetic approaches. These strategies often focus on the formation of either the carbon-sulfur bond or the carbon-carbon bonds of the propionic acid chain. Key methods include cross-coupling reactions, addition-elimination sequences, and multi-step pathways that build complexity from simple starting materials.

The Palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation and can be applied to the synthesis of sulfonyl-propionic acid precursors. researchgate.net This reaction typically involves the coupling of an aryl halide with an alkene. For the synthesis of a 3-arylsulfonyl-propionic acid system, this could involve the reaction of a substituted aryl sulfonyl chloride or an aryl halide bearing a sulfonyl group with an acrylic acid derivative. The Heck reaction is known for its high efficiency and chemoselectivity under mild conditions. researchgate.net

A flexible two-step, one-pot procedure has been developed to synthesize 2-aryl propionic acids, which can be adapted for related structures. researchgate.net This process involves the sequential palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by a hydroxycarbonylation of the resulting styrenes to yield the desired propionic acids. researchgate.net The regioselectivity of the olefin insertion is a critical aspect of these reactions. For instance, a regioselective Heck reaction between aliphatic olefins and aryl bromides has been achieved at the internal carbons of the olefins by using methanol (B129727) as a solvent to promote the formation of a cationic aryl-palladium species. google.com Furthermore, intramolecular Heck reactions of bromoallyl sulfones have been used to regioselectively synthesize various arylsulfonyl heterocycles, demonstrating the versatility of this coupling strategy in building complex sulfonyl-containing molecules. mdpi.com

Addition and elimination reactions provide a direct and efficient route to the 3-sulfonyl-propionic acid core structure. One prominent method involves the reaction of a sulfinic acid salt with an α,β-unsaturated carbonyl compound. A patented method describes the synthesis of 3-(benzenesulfonyl)propionic acid by first reacting benzene (B151609) sulfinic acid sodium salt with maleic anhydride (B1165640) in an aqueous phase to form 2-benzenesulfonyl succinic acid via an addition reaction. google.com This intermediate is then subjected to a heating and decarboxylation step, an elimination reaction, to yield the final 3-(benzenesulfonyl)propionic acid. google.com This two-step process is noted for its simple operation and high yield, making it suitable for industrial production. google.com

Another effective strategy is the addition of sulfonyl hydrazides to α,β-unsaturated propionic acids. A water-promoted, catalyst-free methodology has been reported for constructing 3-sulfone propionic acids with excellent yields. mdpi.com This green chemistry approach avoids the need for organic solvents or catalysts. mdpi.com The reaction proceeds via the addition of the sulfonyl moiety across the double bond of the propionic acid.

| Reactant 1 | Reactant 2 | Key Steps | Product | Reference |

|---|---|---|---|---|

| Benzene sulfinic acid sodium salt | Maleic anhydride | 1. Addition in water 2. Heating/Decarboxylation (Elimination) | 3-(Benzenesulfonyl)propionic acid | google.com |

| Sulfonyl hydrazide | α,β-Unsaturated propionic acid | Addition in water (catalyst-free) | 3-Sulfone propionic acid | mdpi.com |

While the target compound is a carboxylic acid, its analogs containing a sulfonamide group are of significant interest and are synthesized via related pathways. The most common method for forming a sulfonamide bond is the condensation reaction between a sulfonyl chloride and an amine. nih.gov This nucleophilic substitution reaction is widely used due to the high reactivity of sulfonyl chlorides. nih.gov The process typically involves reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org

A simple, eco-friendly method for synthesizing sulfonamide carboxylic acid derivatives uses water as a solvent and sodium carbonate as a mild base. nih.gov This approach has been used to react p-toluenesulfonyl chloride with various amino acids to produce the corresponding N-sulfonylated amino acids in high yields and purities. nih.gov

More recent methodologies allow for the functionalization of primary sulfonamides. A pyrylium (B1242799) salt (Pyry-BF4) can be used to activate the typically poorly nucleophilic NH2 group of a primary sulfonamide, enabling its conversion into a highly electrophilic sulfonyl chloride intermediate in situ. nih.gov This intermediate can then react with a variety of nucleophiles to form more complex sulfonamides, sulfonates, and other derivatives under mild conditions. nih.gov This late-stage functionalization is particularly valuable for modifying complex molecules that already contain a primary sulfonamide group. nih.gov

The incorporation of the 3-(arylsulfonyl)-propionic acid moiety into more complex molecular architectures often requires multi-step synthetic sequences. These pathways allow for the careful installation of various functional groups and the construction of specific stereochemistries. An example of such a complex synthesis is that of a γ-secretase inhibitor, which features a central trisubstituted cyclohexane (B81311) core with an appended propionic acid and a 4-chlorophenylsulfonyl moiety. bohrium.com The synthesis of this molecule was approached via two different strategies, both relying on a common disubstituted cyclohexanone (B45756) intermediate, highlighting how foundational building blocks are elaborated through multiple, controlled steps. bohrium.com

The synthesis of the specific target, 3-(4-Ethyl-benzenesulfonyl)-propionic acid, would likely begin with the sulfonation of ethylbenzene (B125841) to produce 4-ethylbenzenesulfonic acid. This precursor could then be converted to 4-ethylbenzenesulfonyl chloride. From there, the propionic acid side chain could be introduced using one of the methods described previously, such as reaction with a suitable three-carbon synthon. Alternatively, a two-step process for producing acrylonitrile (B1666552) from propionic acid has been investigated, which involves converting propionic acid to propionitrile, followed by dehydrogenation. bohrium.com While not a direct synthesis, such pathways for modifying the propionic acid chain illustrate the multi-step logic used in chemical synthesis.

Acylation reactions, particularly the Friedel-Crafts acylation, represent a fundamental strategy for forming carbon-carbon bonds to aromatic rings. This reaction could be employed to construct the carbon skeleton of this compound. A plausible route would involve the acylation of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. google.com This reaction would yield 4-(4-ethylphenyl)-4-oxobutanoic acid. The ketone group in this intermediate would then need to be reduced to a methylene (B1212753) group to complete the propionic acid side chain.

The classic Friedel-Crafts acylation uses acid chlorides or anhydrides as acylating agents. However, modern variations use carboxylic acids directly in the presence of activators like trifluoroacetic anhydride, which can simplify the process by avoiding the need to prepare moisture-sensitive acid chlorides. The reactivity of the acylium ion, the key electrophilic species in these reactions, is enhanced in strongly acidic media. While not directly forming the sulfonyl group, acylation is a key method for attaching the propionic acid chain to the pre-formed aromatic core, which may or may not already contain the sulfonyl group or a precursor to it.

Stereochemical Considerations in the Synthesis of Optically Active Sulfonyl-Propionic Acid Derivatives

The synthesis of optically active compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug often exhibit different pharmacological activities. For sulfonyl-propionic acid derivatives where the α- or β-carbon of the propionic acid chain is a stereocenter, controlling the stereochemistry is a critical synthetic challenge.

Recent advances have focused on catalytic asymmetric methods to produce chiral β-sulfonyl compounds with high enantioselectivity. One innovative approach is a photoinduced organocatalytic enantioselective radical sulfonylation. This method uses potassium alkyltrifluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and α,β-unsaturated carbonyl compounds in the presence of a chiral catalyst to generate β-sulfonyl carbonyl compounds with up to 96% enantiomeric excess (ee).

Another powerful strategy involves a dual-catalysis system combining visible-light and nickel catalysis for the three-component sulfonylalkenylation of styrenes. This method allows for the one-step assembly of the molecular skeleton while simultaneously controlling the enantioselectivity through the use of a chiral ligand, providing straightforward access to enantioenriched β-alkenyl sulfones. Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones also provides an effective route to β-chiral sulfones.

Beyond asymmetric synthesis, classical resolution remains a viable method for separating enantiomers. This can involve the lipase-catalyzed stereoselective hydrolysis of a racemic ester derivative of the propionic acid to selectively produce one enantiomer of the acid. rsc.org

| Method | Key Features | Chirality Source | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Organocatalytic Radical Sulfonylation | Photoinduced; uses SO2 surrogate | Chiral Organocatalyst | Up to 96% ee | |

| Ni-Organophotocatalyzed Sulfonylalkenylation | Dual catalysis; three-component reaction | Chiral Ligand | Up to 92% ee | |

| Rhodium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of unsaturated precursors | Chiral Rhodium Complex | High | |

| Classical Resolution | Separation of racemic mixture | Enzyme (e.g., lipase) or Chiral Resolving Agent | High (for separated enantiomer) | rsc.org |

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

The chemical structure of this compound offers multiple reactive sites that can be exploited for derivatization, thereby enabling the generation of a diverse library of analogs with increased molecular complexity and varied functional properties. The primary functional groups available for chemical modification are the terminal carboxylic acid and the arylsulfonyl moiety. Strategic manipulation of these groups allows for the introduction of new pharmacophores, modulation of physicochemical properties, and construction of more complex molecular architectures, including heterocyclic systems.

The derivatization of the carboxylic acid group is a fundamental strategy to expand the functional diversity of 3-(arylsulfonyl)propionic acid analogs. The most common transformations are amidation and esterification, which convert the acidic proton into a wide range of functional groups, influencing the molecule's polarity, hydrogen bonding capability, and potential biological interactions.

Amidation and Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid to amides or esters is a straightforward and highly versatile method for derivatization. Amidation, the reaction of the carboxylic acid with a primary or secondary amine, introduces the amide bond, a key structural feature in many biologically active compounds. This reaction can be achieved using various coupling agents or by activating the carboxylic acid, for instance, by converting it to an acid chloride. The resulting N-substituted propionamides can incorporate a vast array of substituents, from simple alkyl and aryl groups to complex heterocyclic scaffolds. Similarly, esterification with alcohols under acidic catalysis yields the corresponding esters, which can serve as prodrugs or modify the compound's pharmacokinetic profile.

The table below illustrates hypothetical derivatization reactions based on standard organic chemistry principles applied to 3-(arylsulfonyl)propionic acid analogs.

Table 1: Representative Amidation and Esterification Reactions

| Starting Material | Reagent | Reaction Type | Product Class | Potential Functional Diversity |

|---|---|---|---|---|

| 3-(Arylsulfonyl)propionic acid | Primary/Secondary Amine (R¹R²NH) | Amidation | 3-(Arylsulfonyl)-N-substituted propionamide | Introduction of various alkyl, aryl, or heterocyclic groups (R¹, R²) to modulate biological activity and physicochemical properties. |

| 3-(Arylsulfonyl)propionic acid | Alcohol (R³OH) | Esterification | Alkyl/Aryl 3-(arylsulfonyl)propionate | Modification of solubility and metabolic stability; potential for prodrug design. |

| 3-(Arylsulfonyl)propionic acid | Amino Acid | Peptide Coupling | Peptide Conjugate | Creation of hybrid molecules with potential for enhanced target specificity or cell permeability. |

| 3-(Arylsulfonyl)propionic acid | Hydrazine (N₂H₄) | Hydrazinolysis | 3-(Arylsulfonyl)propanehydrazide | A key intermediate for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. |

Cyclization Reactions for Heterocycle Synthesis

Aryl propionic acid derivatives are valuable intermediates in the synthesis of diverse heterocyclic compounds. The propionic acid chain, in conjunction with the arylsulfonyl group, can be utilized to construct five- or six-membered rings, which are prevalent motifs in medicinal chemistry. For example, benzoyl propionic acids, which share a similar keto-acid backbone, are known precursors for synthesizing biologically active heterocycles such as butenolides, pyrrolones, oxadiazoles, and triazoles.

By analogy, the functional groups of this compound and its derivatives can be manipulated to undergo intramolecular cyclization or participate in multicomponent reactions to form complex heterocyclic systems. For instance, the corresponding propanehydrazide derivative can react with various electrophiles to yield substituted pyridazinones or other nitrogen-containing heterocycles. Furthermore, the arylsulfonyl group itself can be a precursor to other functionalities or participate directly in cyclization reactions, leading to the formation of unique fused-ring systems like benzosultams.

The table below summarizes potential heterocyclic systems that could be synthesized from 3-(arylsulfonyl)propionic acid precursors, based on established synthetic routes for analogous compounds.

Table 2: Heterocyclic Scaffolds Derived from Arylsulfonyl Propionic Acid Analogs

| Precursor Derivative | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| 3-(Arylsulfonyl)propanehydrazide | Condensation with 1,3-dicarbonyl compounds | Pyrazoles | Core structure in many pharmaceuticals. |

| 3-(Arylsulfonyl)propionic acid | Reaction with hydrazines or hydroxylamine | Pyridazinones / Oxazinones | Scaffolds with diverse biological activities. |

| ortho-Halo-N-allyl-arylsulfonamides (derived from the arylsulfonyl moiety) | Intramolecular Heck Reaction | Sulfonylated Indoles / Benzosultams | Increases molecular rigidity and introduces new interaction points. |

| 3-(Arylsulfonyl)propionamide | Dehydrative Cyclization | Pyrrolidinones | Common motif in medicinal chemistry. |

These derivatization strategies highlight the potential of this compound as a versatile building block for creating novel compounds with enhanced molecular complexity and tailored functional properties for various applications in chemical and pharmaceutical research.

Biological Activity and Molecular Mechanisms of 3 4 Ethyl Benzenesulfonyl Propionic Acid and Analogues

Interactions with Protein Targets and Enzyme Systems

The biological effects of 3-(4-Ethyl-benzenesulfonyl)-propionic acid and its analogues are rooted in their interactions with a variety of protein targets and enzyme systems. The core structure, combining a benzenesulfonyl group with a propionic acid moiety, allows for diverse molecular interactions, leading to the inhibition of key enzymes and modulation of receptor activity.

Enzyme Inhibition Profiles (e.g., Cyclooxygenase, Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, α-Glucosidase, Carbonic Anhydrase)

Analogues of this compound have been investigated for their inhibitory effects on several classes of enzymes.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. orientjchem.org The inhibition of these enzymes is the basis for the anti-inflammatory, analgesic, and antipyretic properties of drugs like ibuprofen (B1674241). orientjchem.org Furthermore, certain structurally related N-(benzene sulfonyl) acetamide (B32628) derivatives have been developed as multi-target inhibitors, displaying potent inhibitory activity against both COX-2 and 5-LOX enzymes. nih.gov For instance, specific derivatives have shown COX-2 inhibition with IC50 values as low as 0.011 μM and 5-LOX inhibition at 0.046 μM. nih.gov In silico studies on benzoylpropionic acid derivatives also predict a potential for COX-2 inhibition. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): While cholinesterase inhibitors are crucial for treating cognitive disorders like Alzheimer's disease, there is limited specific data in the available literature regarding the direct inhibitory activity of this compound or its close analogues on acetylcholinesterase or butyrylcholinesterase. nih.govnih.gov Research in this area has focused on other structural classes, such as khellactone (B107364) coumarins and benzohydrazides. mdpi.comnih.gov

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type II diabetes mellitus. However, current research does not provide specific evidence for significant inhibitory activity of this compound or its direct analogues against this enzyme.

Carbonic Anhydrase (CA): The benzenesulfonamide (B165840) scaffold is a classic and potent inhibitor of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for processes like pH regulation and CO2 transport. tandfonline.com Numerous benzenesulfonamide derivatives have been synthesized and shown to inhibit various human (h) CA isoforms with high affinity. acs.org These compounds typically exhibit nanomolar inhibitory potential against isoforms such as the cytosolic hCA I and hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov The selectivity and potency of these inhibitors are highly dependent on the nature of the substituents on the benzenesulfonamide core, as these "tails" interact with different amino acid residues within the enzyme's active site. nih.gov Some derivatives show selective inhibition for specific isoforms, which is a desirable trait for developing targeted therapeutics for conditions like epilepsy or cancer. acs.orgacs.org

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogues

Receptor Agonism/Antagonism (e.g., Thromboxane (B8750289) Receptors, Peroxisome Proliferator-Activated Receptors (PPARs))

Thromboxane Receptors: Analogues featuring a benzenepropanoic acid core linked to a sulfonyl group have demonstrated potent activity as thromboxane A2 (TxA2) receptor antagonists. nih.gov A series of derivatives based on 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid were designed as highly effective thromboxane receptor antagonists. nih.gov Further modifications, such as those seen in 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl)propyl)octanoic acid, have yielded compounds with dual activity, acting as both thromboxane receptor antagonists (TxRA) and thromboxane synthase inhibitors (TxSI). nih.gov These compounds show very potent TxRA activity in human platelets, with IC50 values in the nanomolar to sub-nanomolar range. nih.gov

Table 2: Thromboxane Receptor Antagonism by Benzenesulfonyl Analogues

Peroxisome Proliferator-Activated Receptors (PPARs): The phenylpropanoic acid structure is a versatile template for designing ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. wikipedia.org A series of optically active α-ethylphenylpropanoic acid derivatives were identified as potent dual agonists for human PPARα and PPARδ. nih.gov Other phenylpropanoic acid derivatives have been developed as partial or dual agonists for PPARα and PPARγ, showing potential as antidiabetic agents. nih.govscience24.com The nature of the linker and substituents on the phenyl rings plays a critical role in determining the potency and selectivity for different PPAR subtypes. nih.govnih.gov

Modulation of Specific Intracellular Proteins (e.g., MCL1 Protein Inhibition)

Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein of the Bcl-2 family and a key target in cancer therapy. informahealthcare.com While direct inhibition of MCL-1 by this compound has not been specifically reported, related structures containing a sulfonylated core have been explored. For instance, N-sulfonylated aminosalicylic acids have been identified as dual inhibitors of both MCL-1 and the related anti-apoptotic protein BCL-xL. rsc.org One of the most potent compounds from this class exhibited a Ki of 0.629 μM for MCL-1 and 1.67 μM for BCL-xL, laying a foundation for developing multi-targeting anticancer agents. rsc.org

Effects on Transporter Proteins (e.g., Organic Anion Transporters)

There is currently no specific information available in the scientific literature detailing the effects of this compound or its direct analogues on the function of organic anion transporters.

Cellular and Biochemical Pathway Modulation

The interactions of these compounds with their molecular targets initiate changes in cellular and biochemical pathways, ultimately leading to their observed biological effects.

Influence on Signal Transduction Cascades

The modulation of receptors like the thromboxane receptor and PPARs by analogues of this compound directly impacts major signal transduction cascades.

Thromboxane Receptor-Mediated Signaling: The thromboxane receptor (TP receptor) is a G-protein-coupled receptor (GPCR). nih.gov Upon activation, it can couple to several G-proteins, including Gq, G13, and Gi/o. reactome.orgatsjournals.org The primary signaling route involves Gq-mediated stimulation of phospholipase C (PLC), leading to increased intracellular calcium. reactome.org Coupling to G13 stimulates the Rho and Rac pathways, while coupling to Gi/o can activate the Ras/extracellular signal-regulated kinase (ERK) cascade, which is involved in cell proliferation. reactome.orgatsjournals.org Antagonism of the TP receptor by benzenesulfonyl-containing analogues would block these downstream signaling events, which are implicated in processes like platelet aggregation and vasoconstriction. nih.gov

PPAR-Mediated Signaling: PPARs function as ligand-activated transcription factors. creativebiolabs.net Upon activation by an agonist, such as a phenylpropanoic acid derivative, the PPAR forms a heterodimer with the retinoid X receptor (RXR). creative-diagnostics.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. gsea-msigdb.org This action regulates the transcription of numerous genes involved in fatty acid metabolism, lipid transport, glucose homeostasis, and adipogenesis. creative-diagnostics.comcusabio.com The activity of PPARs can also be modulated by other signaling pathways, including inhibition by cytokines via NF-κB or by growth factors through the ERK pathway. qiagen.com

Regulation of Gene Expression (e.g., PPAR-mediated Gene Transcription)

While direct studies on this compound are limited, the broader class of propionic acid derivatives and related compounds are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

Activation of PPARs by ligands, which include fatty acids and various synthetic compounds, leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.gov

For instance, certain fatty acids and their derivatives can activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation. nih.gov This mechanism is central to the therapeutic effects of fibrate drugs, which are used to treat hyperlipidemia. Similarly, PPARγ is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of antidiabetic drugs. nih.gov The activation of PPARγ by its ligands can induce the expression of genes that enhance insulin (B600854) sensitivity.

The structural similarity of this compound to known PPAR ligands suggests that it and its analogues could potentially modulate the activity of these receptors and, consequently, influence the expression of genes involved in metabolic and inflammatory pathways. For example, stable prostacyclin analogues, which share some structural features with propionic acid derivatives, have been shown to be potent activators of PPAR-mediated gene expression. huji.ac.il Further research is needed to specifically elucidate the interaction of this compound with PPAR subtypes and to identify the target genes it may regulate.

Impact on Cellular Processes Relevant to Biological Function

The biological functions of a compound are intrinsically linked to its effects on fundamental cellular processes. For analogues of this compound, these impacts can be multifaceted, ranging from the regulation of cell signaling pathways to the induction of apoptosis and cell cycle arrest.

Cell Signaling: Natural products with structural similarities to propionic acid derivatives have been shown to modulate multiple cellular signaling pathways, including NF-κB, Akt, and MAPK. nih.gov These pathways are critical for cell survival, proliferation, and inflammation. For instance, propionic acid itself can influence cellular signaling through G-protein coupled receptors like FFAR3 (GPR41), which can in turn affect inflammatory and fibrotic processes. mdpi.com The sulfonyl group, a key feature of this compound, is also known to be a bioactive entity that can affect metabolic signaling pathways. frontiersin.org

Apoptosis and Cell Cycle Arrest: A significant body of research has demonstrated that various sulfonamide and sulfonylated derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govrug.nl For example, a novel sulfonyl-containing compound named InhiTinib has been shown to trigger apoptosis in several murine and human cancer cell lines. frontiersin.orgresearchgate.net The mechanisms underlying these effects can be diverse, including the disruption of microtubule assembly and the functional suppression of transcriptional activators. nih.govrug.nl Studies on propionic acid derivatives have also shown that they can induce a dose-dependent reduction in cell viability. imrpress.com

Inflammation: Propionic acid and its derivatives have been investigated for their anti-inflammatory effects. Propionic acid has been shown to downregulate the expression of inflammatory parameters and macrophage markers in human subcutaneous adipose tissue. nih.gov This anti-inflammatory effect is thought to be mediated, at least in part, by G-protein coupled receptors. nih.gov

The collective evidence suggests that this compound and its analogues likely exert their biological activities by intervening in these critical cellular processes. The specific molecular interactions and downstream effects would depend on the precise chemical structure of the individual compound and the cellular context.

Investigation of Multidrug Resistance-Associated Proteins in Cellular Contexts

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov Among these, the multidrug resistance-associated proteins (MRPs) are a significant family. nih.govnih.gov MRPs are capable of transporting a wide range of structurally and mechanistically diverse compounds, including natural product anticancer drugs, nucleoside analogs, and antimetabolites. nih.govnih.gov

The MRP family consists of several members, with MRP1 to MRP9 being the major transporters implicated in multidrug resistance in tumor cells. nih.govnih.gov These proteins are primarily transporters of lipophilic anions and can extrude drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov They can transport free or conjugated forms of drugs with glutathione (B108866) (GSH), glucuronate, or sulfate. nih.govnih.gov

While there is no direct evidence of the interaction between this compound and MRPs, the chemical properties of this compound—being a lipophilic anion—suggest that it could potentially be a substrate or inhibitor of these transporters. The investigation of such interactions is crucial for understanding the compound's pharmacokinetic profile and its potential role in overcoming or contributing to multidrug resistance in cancer cells. Further research is warranted to explore the relationship between sulfonyl-propionic acid derivatives and the function of MRPs in cellular contexts.

Broad-Spectrum Biological Activity Profiles of Related Sulfonyl-Propionic Acid Derivatives

Antimicrobial and Antibacterial Efficacy

Arylpropionic acid derivatives are recognized for their wide range of biological activities, including antibacterial properties. researchgate.netorientjchem.orgresearchgate.net Research has shown that various synthesized propionic acid derivatives exhibit good antibacterial activity. researchgate.net For instance, a series of Schiff bases and esters of propionic acid were evaluated for their in vitro antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. researchgate.net

Similarly, propionic acid and its esterified derivatives have been found to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial action of propionic acid is not solely due to the acidity of the medium but also from the intrinsic activity of the molecule, which can lead to a reduction in the intracellular pH of the bacteria. nih.gov Furthermore, propionic acid has demonstrated broad-spectrum antimicrobial activity against Escherichia coli and Candida albicans. nih.gov

The introduction of heterocyclic substituents into propionic acid derivatives can enhance their antimicrobial activity, leading to efficacy against both Gram-positive and Gram-negative pathogens, as well as challenging fungal pathogens. mdpi.com Some chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have shown excellent antibacterial activity against a range of bacteria, with minimum inhibitory concentrations (MICs) between 1.56 and 6.25 μg/mL.

The following table summarizes the antimicrobial activity of selected propionic acid derivatives against various microorganisms.

| Compound/Derivative Class | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Propionic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Growth suppression | nih.gov |

| Propionic acid | Escherichia coli | Broad-spectrum activity | nih.gov |

| Propionic acid | Candida albicans | Broad-spectrum activity | nih.gov |

| Schiff bases and esters of propionic acid | Staphylococcus aureus | Good antibacterial activity | researchgate.net |

| Schiff bases and esters of propionic acid | Bacillus subtilis | Good antibacterial activity | researchgate.net |

| Schiff bases and esters of propionic acid | Escherichia coli | Good antibacterial activity | researchgate.net |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Gram-negative and Gram-positive bacteria | MIC: 1.56-6.25 μg/mL |

Anti-inflammatory Properties

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net Ibuprofen, which is 2-(4-isobutylphenyl) propionic acid, is a prime example of an aryl propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic properties. orientjchem.org The anti-inflammatory mechanism of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923), mediators of inflammation. orientjchem.org

Research into other propionic acid derivatives has also demonstrated their anti-inflammatory potential. For instance, a study on 3-benzoyl-propionic acid (3BPA) showed that it possesses anti-inflammatory and analgesic properties. researchgate.net In vivo studies using a carrageenan-induced air pouch model indicated that 3BPA could reduce inflammatory markers. researchgate.net

Furthermore, novel benzenesulfonamide derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity. mdpi.com Some of these compounds demonstrated stronger anti-inflammatory effects than the standard drug indomethacin (B1671933) in a rat paw edema model. mdpi.com Their mechanism of action involves the suppression of pro-inflammatory mediators, including cytokines like TNF-α, IL-1α, IL-1β, and IL-6, as well as the reduction of COX-1 and COX-2 levels. mdpi.com

The structural features of this compound, combining a benzenesulfonyl group with a propionic acid moiety, suggest that it could possess anti-inflammatory properties through mechanisms similar to those of other aryl propionic acid and benzenesulfonamide derivatives.

The table below presents the anti-inflammatory activity of some propionic acid and benzenesulfonamide derivatives.

| Compound/Derivative Class | Model/Assay | Observed Effect | Reference |

|---|---|---|---|

| β,β-diphenyl propionic acid amides | Carrageenan-induced paw edema | Mild to moderate anti-inflammatory activity (36.13% to 90% inhibition) | orientjchem.org |

| 3-benzoyl-propionic acid (3BPA) | Carrageenan air pouch model | Reduction of inflammatory markers | researchgate.net |

| Novel benzenesulfonamide derivatives | Carrageenan-induced rat paw edema | Up to 99.69% inhibition, stronger than indomethacin | mdpi.com |

| Novel benzenesulfonamide derivatives | In vitro assays | Reduction of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and COX-1/COX-2 levels | mdpi.com |

Anticancer Activity against Established Cell Lines

The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including those containing sulfonyl and propionic acid moieties. frontiersin.orgnih.gov Arylpropionic acid derivatives, in addition to their anti-inflammatory effects, have been reported to possess anticancer activity. researchgate.netresearchgate.net

A study on a novel sulfonyl-containing small molecule, named InhiTinib, demonstrated its ability to trigger apoptosis in several murine and human cancer cell lines. frontiersin.orgresearchgate.net This compound was identified through a high-throughput screening assay and was shown to impair the proliferation of the EL4 lymphoblastic cell line with an IC50 of 1.55 μM. frontiersin.org

Furthermore, a wide range of structurally novel sulfonamide derivatives have been reported to exhibit substantial antitumor activity both in vitro and in vivo. nih.govrug.nl The anticancer mechanisms of these compounds are diverse and can include carbonic anhydrase inhibition, cell cycle arrest in the G1 phase, and disruption of microtubule assembly. nih.govrug.nl For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in DLD-1 and HT-29 colon cancer cells through both intrinsic and extrinsic pathways. nih.gov

Theoretical studies on benzenesulfonamide derivatives have also suggested their potential as inhibitors of Smyd3, a protein associated with cancer cell growth, indicating another possible avenue for their anticancer action. researchgate.net

The following table summarizes the anticancer activity of selected sulfonyl and propionic acid derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity/Effect | Reference |

|---|---|---|---|

| InhiTinib (sulfonyl-containing) | EL4 (T-cell lymphoma) | IC50 of 1.55 μM, impaired cell proliferation | frontiersin.org |

| InhiTinib (sulfonyl-containing) | Various murine and human cancer cell lines | Triggered apoptosis | frontiersin.orgresearchgate.net |

| Novel 1,2,4-triazine sulfonamide derivative | DLD-1 (colon cancer) | Induction of apoptosis | nih.gov |

| Novel 1,2,4-triazine sulfonamide derivative | HT-29 (colon cancer) | Induction of apoptosis | nih.gov |

| Propionic acid derivatives | THLE-2 (normal liver cells) and HEP-G2 (liver cancer cells) | Dose-dependent reduction in cell viability | imrpress.com |

Antiviral Effects

The sulfonamide group, a key feature of this compound, is present in a wide array of compounds that have been investigated for their antiviral properties. mdpi.com Research has shown that sulfonamide derivatives can be effective against a variety of viruses, including coxsackievirus B, enteroviruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, and HIV. mdpi.com The mechanism of action for these compounds often involves targeting viral-specific proteins or enzymes.

One area of significant research has been the development of benzenesulfonamide-containing phenylalanine derivatives as inhibitors of the HIV-1 capsid (CA) protein. nih.gov These compounds have shown potent anti-HIV-1 activity, with some derivatives exhibiting a dual-stage inhibition profile, affecting both early and late stages of the viral life cycle. nih.gov For instance, certain phenylalanine derivatives with a piperazinone moiety have demonstrated significantly improved anti-HIV-1 activity compared to reference compounds. nih.gov

Furthermore, propionic acid itself has been shown to contribute to antiviral activity. A study on a formula containing propionic acid and isoamyl hexanoates demonstrated effective inactivation of SARS-CoV-2. nih.govmdpi.com The antiviral effect was largely attributed to the propionic acid component. nih.govmdpi.com

The antiviral potential of various heterocyclic compounds containing a sulfonamide moiety has also been explored. For example, quinoline-substituted sulfonamides have shown high activity against influenza viruses. mdpi.com Similarly, other sulfonamide derivatives have demonstrated inhibitory effects against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). mdpi.com

| Compound/Derivative Class | Virus | Key Findings |

|---|---|---|

| Benzenesulfonamide-containing phenylalanine derivatives | HIV-1 | Dual-stage inhibition of the viral life cycle through targeting the capsid protein. nih.gov |

| Propionic acid | SARS-CoV-2 | Inactivation of the virus, with the effect being more rapid at higher temperatures. nih.govmdpi.com |

| Quinolone-substituted sulfonamides | Influenza viruses (H9N2, NDV, IBDV) | High antiviral activity observed. mdpi.com |

| Sulfonamide derivatives | Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4) | Significant reduction in viral load and activity. mdpi.com |

Analgesic and Antinociceptive Responses

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic properties. orientjchem.org Compounds like ibuprofen and naproxen, which are 2-aryl-propionic acid derivatives, are widely used for pain relief. orientjchem.orgresearchgate.net The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation. orientjchem.org

Research into novel benzenesulfonamide derivatives has also revealed significant analgesic potential. A series of N-(benzene sulfonyl) acetamide derivatives were designed as multi-target inhibitors of COX-2, 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1), all of which are implicated in pain and inflammation pathways. nih.gov Certain compounds in this series displayed potent inhibitory activities against all three targets and demonstrated efficacy in in vivo models of pain. nih.gov

Studies on other propionic acid analogues have further confirmed the analgesic effects of this structural class. For example, 3-benzoyl-propionic acid (3BPA) has been shown to reduce the number of writhes in acetic acid-induced pain models and decrease licking time in both the neurogenic and inflammatory phases of the formalin test. researchgate.net Similarly, d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid has demonstrated analgesic effects comparable to those of established NSAIDs like indomethacin and diclofenac (B195802) sodium in models of hyperalgesia and arthritic pain. nih.gov Another analogue, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, has also shown significant local analgesic activity. nih.gov

| Compound/Derivative Class | Analgesic Model | Key Findings |

|---|---|---|

| N-(benzene sulfonyl) acetamide derivatives | Formalin-induced pain | Amelioration of pain through multi-target inhibition of COX-2, 5-LOX, and TRPV1. nih.gov |

| 3-Benzoyl-propionic acid | Acetic acid-induced writhing, Formalin test | Reduced nociceptive responses in both chemical- and inflammation-induced pain models. researchgate.net |

| d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | Dry yeast-induced hyperalgesia, Adjuvant-induced arthritic pain | Potent analgesic effects comparable to indomethacin and diclofenac sodium. nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing | Significant inhibition of nociceptive responses. nih.gov |

| Aryl propionic acid derivatives | General | Well-established class of analgesics acting primarily through COX inhibition. orientjchem.org |

Structure Activity Relationship Sar Studies and Computational Investigations

Elucidation of Structural Determinants for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For 3-(4-Ethyl-benzenesulfonyl)-propionic acid, these investigations focus on identifying the key structural features that govern its interactions with biological targets.

Propionic Acid Moiety: The carboxylic acid group is a critical feature, often acting as a key interaction point with biological targets. It can participate in several types of non-covalent interactions:

Ionic Bonding: At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This allows it to form strong ionic bonds (salt bridges) with positively charged residues on a target protein, such as arginine, lysine (B10760008), or histidine.

Hydrogen Bonding: The carboxyl group is an excellent hydrogen bond donor (from the -OH) and acceptor (from both oxygens). This enables it to form multiple hydrogen bonds within a receptor's binding pocket, contributing significantly to binding affinity and specificity. In related propanoic acid derivatives, this moiety is crucial for anchoring the ligand to its target. nih.govnih.gov

Benzenesulfonyl Group: The sulfonamide or sulfonyl linker is a common scaffold in medicinal chemistry. nih.gov Its primary roles include:

Structural Rigidity: It provides a well-defined three-dimensional geometry, positioning the aromatic ring and the propionic acid tail in a specific orientation for optimal target interaction.

Hydrogen Bond Acceptance: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming interactions with hydrogen bond donors in the active site of a protein.

Hydrophobic Interactions: The attached benzene (B151609) ring engages in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

4-Ethyl Substituent: The ethyl group at the para-position of the benzene ring influences the molecule's properties in several ways:

Van der Waals Interactions: The ethyl group can fit into specific hydrophobic pockets within the target's active site, forming favorable van der Waals interactions that enhance binding affinity. The precise positioning and size of this alkyl group are often crucial for optimizing potency.

The interplay of these groups—the anchoring effect of the propionic acid, the structural role of the benzenesulfonyl core, and the hydrophobic contribution of the ethyl group—collectively determines the compound's biological profile.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not detailed in publicly available literature, the methodology would involve a systematic process.

A QSAR model is typically developed using a multi-linear regression (MLR) approach, which connects the biological activity (the dependent variable) with various calculated molecular descriptors (the independent variables). mdpi.com For a series of analogs of this compound, the process would be:

Data Set Generation: A series of structurally related compounds would be synthesized, varying substituents on the benzene ring or the length of the alkyl acid chain.

Biological Testing: The biological activity (e.g., IC₅₀ value against a specific enzyme or receptor) of each compound in the series would be measured.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, and structural) would be calculated for each molecule.

Model Building: Statistical methods, such as MLR, would be used to create an equation that best correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested to ensure its reliability.

Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and optimizing lead compounds in drug discovery. mdpi.comnih.gov

In QSAR and SAR analyses, molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For this compound, these descriptors fall into several key categories.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. They are independent of the 3D conformation. Examples include:

Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching and connectivity of atoms.

Wiener Index: Represents the sum of distances between all pairs of atoms in the molecule.

Ring Descriptors: These focus on the cyclic systems within the molecule. For this compound, the key ring system is the substituted benzene ring. Descriptors include:

Number of Rings: Quantifies the presence of cyclic structures.

Aromaticity Index: Measures the degree of aromatic character.

Charge Descriptors: These descriptors relate to the electronic structure and distribution of charge within the molecule, which is critical for electrostatic and polar interactions.

Partial Charges: The calculated charge on each atom, indicating sites for potential electrostatic interactions.

Maximum Positive/Negative Charge: Identifies the most electrophilic and nucleophilic centers in the molecule.

Studies on related N-acylbenzenesulfonamides have shown that anticancer activity can depend on factors like topological distances and maximum positive charge, highlighting the importance of these descriptors in building predictive QSAR models. nih.gov

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Molecular Connectivity | Molecular size, branching, and shape |

| Ring | Number of Rings, Aromaticity Index | Presence and nature of cyclic systems |

| Charge | Partial Atomic Charges, Dipole Moment | Electronic distribution and polarity |

Molecular Modeling and Simulation Methodologies

Computational methodologies like molecular docking and quantum chemical calculations provide a detailed, atom-level understanding of how this compound interacts with its biological targets. These methods complement experimental SAR studies by predicting binding modes and explaining observed activity trends.

Molecular docking is a computational simulation that predicts the preferred orientation and conformation of a ligand (the small molecule) when bound to the active site of a receptor (the protein target). researchgate.net This technique is essential for understanding the molecular basis of the ligand's activity. nih.gov

The process for docking this compound into a target protein would involve:

Preparation of Structures: High-resolution 3D structures of both the ligand and the target protein are prepared. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The active site or binding pocket on the protein is identified.

Conformational Sampling: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. plos.org

Analysis of the top-ranked docking pose can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, providing a structural hypothesis for the compound's biological activity. nih.govmdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable method within DFT for studying organic molecules. researchgate.netnih.gov

For this compound, these calculations can determine several important parameters that influence its reactivity and interaction potential:

Optimized Molecular Geometry: Calculation of the most stable 3D structure in its lowest energy state.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are likely to be involved in intermolecular interactions.

Vibrational Frequencies: Theoretical prediction of the infrared spectrum, which can be used to confirm the presence of specific functional groups. epstem.net

These calculated properties provide deep insights into the molecule's electronic structure, complementing the structural information obtained from molecular docking and SAR studies. researchgate.netresearchgate.net

| Calculated Property | Methodology | Significance |

|---|---|---|

| Optimized Geometry | DFT/B3LYP | Provides the most stable 3D conformation. |

| HOMO/LUMO Energies | DFT/B3LYP | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Maps electron-rich/poor areas for interactions. |

| Vibrational Frequencies | DFT/B3LYP | Predicts the IR spectrum for structural confirmation. |

Conformational Analysis and Intermolecular InteractionsThere is no information regarding the preferred spatial arrangements (conformations) of this compound.

Molecular Aggregation and Hydrogen Bonding NetworksStudies detailing how molecules of this compound interact with each other, including the formation of aggregates and specific hydrogen bonding patterns, have not been published.

While the synthesis and potential applications of related compounds may be found in chemical literature, the specific and detailed computational and structural analysis requested for this compound remains an area for future research.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, qNMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(4-Ethyl-benzenesulfonyl)-propionic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group (a triplet and a quartet), the aromatic protons on the benzene (B151609) ring (two doublets, characteristic of a 1,4-disubstituted pattern), and the protons of the propionic acid chain (two triplets). The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. A decoupled ¹³C NMR spectrum for this compound would show separate signals for each unique carbon atom, including the two carbons of the ethyl group, the four distinct carbons of the 1,4-disubstituted benzene ring, the two methylene (B1212753) carbons of the propionic acid chain, and the carbonyl carbon of the carboxylic acid.

qNMR (Quantitative NMR): Quantitative NMR could be used to determine the purity of a sample of this compound by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of known concentration.

Hypothetical ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (Ethyl) | ~1.2 | Triplet |

| CH₂ (Ethyl) | ~2.7 | Quartet |

| CH₂ (Propionic, adjacent to COOH) | ~2.8 | Triplet |

| CH₂ (Propionic, adjacent to SO₂) | ~3.4 | Triplet |

| Aromatic CH | ~7.4 | Doublet |

| Aromatic CH | ~7.8 | Doublet |

Hypothetical ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (Ethyl) | ~15 |

| CH₂ (Ethyl) | ~28 |

| CH₂ (Propionic) | ~30 |

| CH₂ (Propionic) | ~52 |

| Aromatic CH | ~128 |

| Aromatic CH | ~129 |

| Aromatic C-SO₂ | ~138 |

| Aromatic C-Ethyl | ~150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for the sulfonic acid group (strong stretching vibrations for S=O around 1350 and 1160 cm⁻¹), the carboxylic acid group (a broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹), C-H bonds in the aromatic ring and alkyl chains, and C=C bonds of the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic/Alkyl) | 3100 - 2850 | Medium-Strong |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₄O₄S, Molecular Weight: 242.29 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, and fragment ions corresponding to the loss of various parts of the molecule, such as the carboxylic acid group or cleavage of the sulfonyl bond.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | ~243 |

| [M]⁺ | Molecular Ion | ~242 |

| [M-COOH]⁺ | Loss of carboxyl group | ~197 |

| [C₈H₉SO₂]⁺ | Ethylbenzenesulfonyl fragment | ~169 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The aromatic benzene ring in this compound would be expected to absorb UV light in the region of 200-300 nm, corresponding to π→π* transitions. The presence of the sulfonyl and ethyl substituents on the ring would influence the exact wavelength and intensity of the absorption maxima.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile compounds and for their quantification. A reversed-phase HPLC method would likely be developed for this compound. In this method, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, typically a mixture of water (often buffered with an acid like formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector, set to a wavelength where the aromatic ring absorbs strongly. The retention time would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification.

Hypothetical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the identity and assessing the purity of a synthesized compound like "this compound."

The molecular formula for "this compound" is C₁₁H₁₄O₄S. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. Any significant deviation between the experimentally determined values and the theoretical values may indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 54.53 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.84 |

| Oxygen | O | 16.00 | 4 | 64.00 | 26.42 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.24 |

| Total | 242.32 | 100.00 |

Advanced Analytical Applications of Related Compounds

The structural motifs present in "this compound," namely the benzenesulfonyl group and the carboxylic acid moiety, are found in a variety of molecules that have been utilized in advanced analytical applications. These applications highlight the potential utility of this compound and its derivatives in the development of novel analytical tools.

Potentiometric sensors are electrochemical devices that measure the potential difference between two electrodes to determine the concentration of a specific analyte. nih.gov These sensors can be designed to be highly selective for a target molecule. Compounds with structures related to benzenesulfonates have been investigated for their potential use in the development of ion-selective electrodes (ISEs). acs.orgresearchgate.net The principle often involves the incorporation of a specific ionophore into a membrane, which selectively binds to the target analyte, leading to a measurable potential change. nih.gov

Chemical probes are small molecules designed to interact with biological macromolecules in a specific manner, allowing for the study of their function, localization, and interactions. The benzenesulfonyl moiety is a common feature in the design of such probes. chemimpex.com For instance, benzenesulfonyl chlorides are known to react with nucleophilic residues on proteins, such as lysine (B10760008) and tyrosine, and can be used to label proteins or act as inhibitors. wikipedia.org

By incorporating reporter groups (e.g., fluorophores or affinity tags) onto a benzenesulfonyl scaffold, researchers can create versatile chemical probes. A molecule like "this compound" could serve as a starting point for the synthesis of such probes. The carboxylic acid handle provides a convenient point for the attachment of reporter groups or for linking the molecule to a solid support. The ethylphenyl group can be modified to modulate the probe's specificity and pharmacokinetic properties. These probes could be instrumental in studying enzyme activity, receptor binding, and other fundamental biological processes.

Preclinical and in Vitro Biological Evaluation

Assessment of Biological Activities in Non-Human Organismal Models

Preclinical evaluation in non-human organismal models is a critical step in drug discovery to assess the physiological effects of a compound in a living system. These studies help in understanding the potential efficacy and biological activity of a molecule before it can be considered for human trials.

Efficacy studies in rodent models, such as mice and rats, are fundamental for establishing proof-of-concept for a new chemical entity. These models are used to simulate human diseases, and the test compound is administered to determine if it can produce the desired therapeutic effect. For a compound like 3-(4-Ethyl-benzenesulfonyl)-propionic acid, this would involve inducing a specific condition (e.g., inflammation, tumor growth, metabolic disorder) in the rodents and then evaluating the compound's ability to alter the course of the disease compared to a control group. Research on propionic acid itself has been conducted in juvenile rats to model behavioral changes relevant to certain neurological conditions. nih.gov

Non-human primate (NHP) models, such as macaques, are utilized in later stages of preclinical research due to their significant physiological, anatomical, and genetic similarities to humans. nih.govdrugtargetreview.com These models are crucial for evaluating a compound's complex biological effects, particularly for assessing responses that cannot be adequately modeled in rodents. nabr.org Studies in NHPs provide vital data on a compound's mechanism of action and potential therapeutic efficacy in a system that more closely mirrors human biology. nih.gov Due to ethical considerations and the complexity of such studies, they are reserved for highly promising drug candidates. drugtargetreview.com There is no available research indicating that this compound has been evaluated in NHP models.

In Vitro Studies on Isolated Biological Systems

In vitro studies are performed on isolated biological components outside of a living organism. These assays are essential for determining a compound's specific molecular interactions and effects on cells and enzymes in a controlled environment.

Enzyme activity assays are conducted to determine if a compound can inhibit or activate specific enzymes. These tests are fundamental for understanding a compound's mechanism of action. For example, if a compound is designed to be an inhibitor, its potency is often measured as an IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. This process is crucial in developing targeted therapies, such as those for cancer, by identifying how compounds interact with specific molecular targets like kinases or other enzymes. nih.gov No specific enzyme assay data has been published for this compound.

Cell-based assays are a cornerstone of in vitro testing, used to evaluate a compound's effect on cellular processes like proliferation, viability, and cytotoxicity. nih.govmurigenics.comresearchgate.net

Cancer Cell Lines: A compound's potential as an anticancer agent is often screened against a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon). epo-berlin.comreactionbiology.com The effectiveness is typically reported as an IC50 value, indicating the concentration at which the compound inhibits cell growth by 50%. For instance, various propanoic acid derivatives and organotin(IV) carboxylates have demonstrated antiproliferative activity against lines such as HeLa, PC-3, HepG2, and MCF-7. mdpi.commdpi.com

Bacterial and Fungal Pathogens: To assess antimicrobial properties, compounds are tested against various strains of bacteria and fungi. mdpi.com The minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of the microorganism. researchgate.net Studies on related organosulfur compounds and other propionic acid derivatives have shown activity against pathogens like Candida spp., demonstrating the utility of these assays. nih.govnih.govresearchgate.net

There is no published data available from cell-based assays for this compound.

Metabolic stability is a key parameter evaluated early in drug discovery to predict a compound's persistence in the body. nih.gov This assessment is commonly performed using liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. if-pan.krakow.pl The compound is incubated with human, rat, or mouse liver microsomes, and its degradation over time is measured. researchgate.netjefferson.edu

The results are typically expressed as:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The rate at which the liver enzymes metabolize the compound.

These values help predict in vivo pharmacokinetic properties such as bioavailability and clearance. if-pan.krakow.plresearchgate.net No metabolic stability data for this compound has been reported in the scientific literature.

Investigations in Primary Cell Cultures (e.g., Mouse Keratinocytes)

Currently, there is a notable absence of publicly available scientific literature detailing the specific investigation of "this compound" in primary mouse keratinocyte cultures. Extensive searches of research databases did not yield any studies that have evaluated the biological effects or potential mechanisms of action of this particular compound within this specific primary cell culture model.

Therefore, no detailed research findings or data tables on the effects of this compound on mouse keratinocytes can be provided at this time. Further research is required to explore the interactions and biological responses of this compound in this context.

Emerging Research Avenues and Future Directions for Sulfonyl Propionic Acid Derivatives

Design and Synthesis of Next-Generation Analogues

The synthesis of novel analogues of sulfonyl-propionic acid derivatives is a cornerstone of ongoing research, aimed at exploring and optimizing structure-activity relationships (SAR). The foundational synthesis for compounds like 3-(benzenesulfonyl)-propionic acid often involves straightforward chemical reactions, such as the reaction of benzenesulfonyl hydrazide with acrylic acid or the addition of a benzene (B151609) sulfinic acid salt to maleic anhydride (B1165640) followed by decarboxylation. These methods provide a robust platform for generating a diverse library of analogues, including 3-(4-Ethyl-benzenesulfonyl)-propionic acid, by simply utilizing appropriately substituted starting materials.

Modern synthetic strategies are expanding beyond these basic frameworks to create more complex and functionally diverse molecules. Researchers are designing "hybrid compounds" that conjugate the sulfonyl-propionic acid scaffold with other biologically active pharmacophores to achieve multi-target activity or improved pharmacokinetic profiles. For instance, the sulfonamide group, a key component of this class, is a versatile anchor for molecular modifications and can be combined with heterocyclic scaffolds like imidazole, pyrimidine, or thiazole (B1198619) to generate novel candidates for various diseases.

Eco-friendly synthetic methods are also gaining prominence. Methodologies that use water as a solvent and simple bases like sodium carbonate as acid scavengers are being developed to produce sulfonamide and sulfonate carboxylic acid derivatives with high yields and purities, minimizing the reliance on toxic organic solvents.

Table 1: Synthetic Strategies for Sulfonyl-Propionic Acid Analogues

| Synthetic Approach | Starting Materials Example | Resulting Analogue Class | Key Advantages | Reference |

|---|---|---|---|---|

| Michael Addition | Substituted Benzene Sulfinate, Maleic Anhydride | Substituted 3-(Benzenesulfonyl)-propionic acids | High yield, adaptable for various substitutions | |

| Hydrazide Condensation | Substituted Benzenesulfonyl Hydrazide, Acrylic Acid | Substituted 3-(Benzenesulfonyl)-propionic acids | Direct route to the propionic acid moiety | |

| Scaffold Hopping / Hybridization | Benzenesulfonyl Chloride, Bioactive Amines (e.g., imidazoles) | Heterocyclic-Benzenesulfonamide Hybrids | Potential for multi-target activity, novel SAR | |

| Green Chemistry Approach | Sulfonyl Chlorides, Amino Acids in Water | Sulfonamide Carboxylic Acids | Environmentally friendly, high purity, simple isolation | |

| Multi-component Reactions | Isatin, α,β-unsaturated ketones, Amino Acids | Spirooxindole derivatives | High regio- and diastereoselectivity in a one-pot approach |

Advanced Computational Approaches in Drug Discovery and Lead Optimization